molecular formula C9H12N2O5 B1523320 1-(2-Amino-pyridin-4-YL)-ethanol oxalate CAS No. 1187932-55-3

1-(2-Amino-pyridin-4-YL)-ethanol oxalate

Cat. No.: B1523320
CAS No.: 1187932-55-3
M. Wt: 228.2 g/mol
InChI Key: ORYNAFXRTADNAK-UHFFFAOYSA-N
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Description

1-(2-Amino-pyridin-4-YL)-ethanol oxalate is a useful research compound. Its molecular formula is C9H12N2O5 and its molecular weight is 228.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Amino-pyridin-4-YL)-ethanol oxalate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand, forming complexes with metal ions such as copper. These complexes can inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a critical signaling molecule in many physiological processes . The interaction between this compound and iNOS highlights its potential as a modulator of enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with iNOS can lead to altered nitric oxide levels, impacting processes such as inflammation and immune response . Additionally, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions and inhibiting or activating enzymes. The inhibition of iNOS by this compound involves binding to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide . This mechanism of action underscores the compound’s potential as a therapeutic agent targeting enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, necessitating careful monitoring of its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Understanding the dosage thresholds and toxicological profile of this compound is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with iNOS, for example, affects the production of nitric oxide, a key metabolite in cellular signaling . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its delivery and efficacy in experimental and therapeutic settings.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.

Properties

IUPAC Name

1-(2-aminopyridin-4-yl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.C2H2O4/c1-5(10)6-2-3-9-7(8)4-6;3-1(4)2(5)6/h2-5,10H,1H3,(H2,8,9);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYNAFXRTADNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-55-3
Record name 4-Pyridinemethanol, 2-amino-α-methyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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